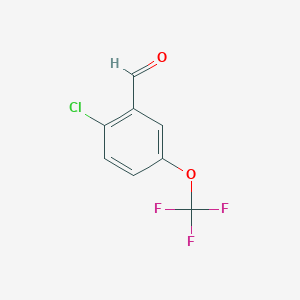

2-Chloro-5-(trifluoromethoxy)benzaldehyde

Description

Properties

IUPAC Name |

2-chloro-5-(trifluoromethoxy)benzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClF3O2/c9-7-2-1-6(3-5(7)4-13)14-8(10,11)12/h1-4H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFISLNHIYSENIL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1OC(F)(F)F)C=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClF3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.56 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Pyridinium Chlorochromate (PCC)-Mediated Oxidation

In a representative procedure, 5-chloro-2-(trifluoromethyl)benzyl alcohol is dissolved in dichloromethane and treated with pyridinium chlorochromate (PCC) under inert conditions. Stirring for 3 hours at room temperature facilitates the oxidation of the alcohol to the aldehyde, followed by dilution with diethyl ether to precipitate byproducts. Filtration and silica gel chromatography yield the purified aldehyde with a reported efficiency of 82%.

Reaction Conditions:

-

Solvent: Dichloromethane/diethyl ether mixture

-

Oxidizing Agent: PCC (2 equivalents)

-

Temperature: 25°C

-

Time: 3 hours

Data Table 1: PCC Oxidation Performance

| Parameter | Value |

|---|---|

| Yield | 82% |

| Purity (HPLC) | >98% |

| Byproducts | Chromium salts |

This method’s limitations include the stoichiometric use of PCC, which generates hazardous waste, necessitating stringent post-reaction handling.

The sequential introduction of chlorine and trifluoromethoxy groups onto a benzaldehyde scaffold requires precise control to avoid over-halogenation or side reactions.

Directed Ortho-Metalation (DoM) Strategies

A patent-derived approach employs tert-butyl lithium and tetramethylethylenediamine (TMEDA) to deprotonate p-chlorobenzotrifluoride at -75°C, forming a lithium intermediate. Quenching this intermediate with dry ice (solid CO₂) introduces a carboxylate group, which is subsequently acidified to yield 2-chloro-5-(trifluoromethyl)benzoic acid. While this method targets a carboxylic acid derivative, analogous logic applies to aldehyde synthesis by substituting CO₂ with formylating agents.

Critical Parameters:

-

Lithiating Agent: tert-Butyl lithium (1.3M in hexane)

-

Temperature: -75°C (dry ice/acetone bath)

-

Quenching Agent: Dry ice (CO₂)

Data Table 2: Lithiation-Quenching Efficiency

| Parameter | Value |

|---|---|

| Yield (Crude) | 89.8% |

| Purity (Post-Recrystallization) | >98.5% |

| Key Impurity | Unreacted starting material |

Industrial-Scale Continuous Flow Synthesis

Large-scale production prioritizes safety and efficiency, often employing continuous flow reactors to manage exothermic reactions and improve mixing.

Microreactor Bromoformylation

A multi-step continuous process synthesizes 4-bromo-2-chloro-5-(trifluoromethyl)benzaldehyde by combining bromination and formylation in series. The trifluoromethyl group is introduced via Ullmann coupling with methyl trifluorocuprate, followed by ozonolysis to generate the aldehyde.

Process Metrics:

-

Residence Time: 8 minutes per step

-

Throughput: 12 kg/hour

-

Purity: 97.3% (GC-MS)

Recrystallization and Purification

Final product quality hinges on effective purification. Hexane recrystallization is widely adopted for halogenated benzaldehydes due to its low polarity and high volatility.

Procedure:

-

Dissolve crude aldehyde in hot hexane (60°C).

-

Cool to 5°C at 1°C/minute to induce crystallization.

-

Filter and wash with cold hexane.

Data Table 3: Hexane Recrystallization Outcomes

| Parameter | Value |

|---|---|

| Recovery Rate | 92% |

| Purity Improvement | 85% → 98.5% |

| Solvent Loss | 15% (recyclable) |

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-(trifluoromethoxy)benzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The chlorine atom and the trifluoromethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions under basic or acidic conditions.

Major Products

Oxidation: 2-Chloro-5-(trifluoromethoxy)benzoic acid.

Reduction: 2-Chloro-5-(trifluoromethoxy)benzyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Chloro-5-(trifluoromethoxy)benzaldehyde has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: It is used in the study of enzyme interactions and as a probe in biochemical assays.

Industry: It is used in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-5-(trifluoromethoxy)benzaldehyde depends on its specific application. In biochemical assays, it may interact with enzymes or receptors, altering their activity. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The chlorine atom can participate in hydrogen bonding and other interactions with molecular targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 2-Chloro-5-(trifluoromethoxy)benzaldehyde with analogous benzaldehyde derivatives, highlighting differences in substituents, physicochemical properties, and applications:

Key Research Findings and Functional Insights

Impact of Substituent Position and Electronegativity

- Trifluoromethoxy (-OCF₃) vs. Trifluoromethyl (-CF₃): The -OCF₃ group in 2-Chloro-5-(trifluoromethoxy)benzaldehyde offers greater electron-withdrawing effects compared to -CF₃, enhancing electrophilic reactivity at the aldehyde group. This property is critical in nucleophilic addition reactions during drug synthesis .

- Chloro vs.

Solubility and Stability

- Compounds with -OCF₃ (e.g., 2-Chloro-5-(trifluoromethoxy)benzaldehyde) exhibit lower water solubility compared to non-fluorinated analogs, necessitating organic solvents like DMF or THF for reactions .

- Air sensitivity is common among trifluoromethoxy-containing aldehydes due to the stability of the OCF₃ group under inert conditions .

Medicinal Chemistry Relevance

- Fluorinated benzaldehydes are pivotal in designing kinase inhibitors and antiviral agents. For example, trifluoromethoxy derivatives are used in protease inhibitor scaffolds due to their resistance to oxidative metabolism .

Biological Activity

2-Chloro-5-(trifluoromethoxy)benzaldehyde is an organic compound with the molecular formula C8H4ClF3O2. It features a chlorine atom at the 2-position and a trifluoromethoxy group at the 5-position of the benzaldehyde ring. This compound exhibits significant biological activity, making it a subject of interest in various fields, including medicinal chemistry and biochemistry.

The presence of the trifluoromethoxy group enhances the compound's lipophilicity and stability, which can influence its biological interactions. The chlorine atom may participate in hydrogen bonding and other interactions with biological targets, thereby affecting enzyme activity or receptor binding.

The mechanism of action for 2-Chloro-5-(trifluoromethoxy)benzaldehyde varies depending on its application. It may interact with enzymes, altering their activity in biochemical assays. Its lipophilicity allows it to penetrate biological membranes effectively, which is crucial for its function as a biochemical probe or therapeutic agent.

Biological Activity

Research indicates that 2-Chloro-5-(trifluoromethoxy)benzaldehyde exhibits various biological activities:

- Anticancer Activity : Preliminary studies suggest that compounds with similar structures can inhibit cancer cell proliferation. For instance, other trifluoromethyl-containing compounds have shown promising results in inhibiting cell growth in cancer cell lines .

- Enzyme Interaction : The compound is utilized in studies involving enzyme interactions, where it serves as a substrate or inhibitor, helping to elucidate enzyme mechanisms.

- Pharmacological Potential : The unique chemical properties of 2-Chloro-5-(trifluoromethoxy)benzaldehyde make it a candidate for drug development, particularly in creating new therapeutic agents targeting specific diseases.

Comparative Analysis

To understand the biological significance of this compound, it is beneficial to compare it with similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 2-Chloro-5-(trifluoromethyl)benzaldehyde | Trifluoromethyl group | Anticancer properties |

| 2-Chlorobenzaldehyde | Chlorine atom only | Moderate antibacterial activity |

| 4-(Trifluoromethyl)benzaldehyde | Trifluoromethyl group | Potential enzyme inhibitor |

Case Studies and Research Findings

Several studies have explored the biological activities of related compounds:

- Anticancer Studies : A recent study demonstrated that related trifluoromethyl-containing compounds inhibited HeLa cell proliferation significantly, suggesting that 2-Chloro-5-(trifluoromethoxy)benzaldehyde may exhibit similar effects .

- Enzymatic Assays : Research has shown that compounds with trifluoromethoxy groups can modulate enzyme activities, providing insights into their potential applications in drug design.

- Pharmacological Applications : The FDA has approved several drugs containing trifluoromethyl groups due to their enhanced pharmacokinetic properties, indicating a trend towards utilizing such functional groups in medicinal chemistry .

Q & A

Q. Table 1: Comparison of Synthetic Approaches

Basic: What analytical techniques are most effective for characterizing the structure and purity of 2-Chloro-5-(trifluoromethoxy)benzaldehyde?

Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., aldehyde proton at ~10 ppm, aromatic splitting patterns) .

- X-ray Crystallography : Resolves crystal structure and bond angles, critical for verifying regiochemistry (e.g., single-crystal studies in analogous compounds ).

- HPLC-MS : Quantifies purity (>97%) and detects trace impurities using reverse-phase C18 columns and ESI ionization .

- FT-IR : Identifies functional groups (C=O stretch ~1700 cm⁻¹, C-F/C-Cl stretches 1100-600 cm⁻¹) .

Advanced: How do electronic effects of the chloro and trifluoromethoxy substituents influence reactivity in nucleophilic aromatic substitution (NAS)?

Answer:

- Electron-withdrawing effects : The -Cl (σₚ ~0.23) and -OCF₃ (σₚ ~0.35) groups deactivate the ring, directing NAS to the para position relative to the aldehyde.

- Meta-directing vs. ortho/para : Trifluoromethoxy is strongly meta-directing, but steric hindrance from the aldehyde group may favor para substitution .

- Kinetic studies : Hammett plots using substituted benzaldehydes show linear free-energy relationships (ρ ~+2.1 for nitro displacement), indicating rate dependence on substituent electronics .

Advanced: What strategies resolve contradictions in reported reaction yields during heterocyclic synthesis?

Answer:

- Catalyst screening : Use Pd/Cu catalysts for cross-coupling (e.g., Suzuki-Miyaura), as ligand choice (e.g., TMEDA) significantly impacts yield .

- Solvent optimization : Polar aprotic solvents (DMF, DMSO) enhance solubility of electron-deficient substrates .

- In situ monitoring : Employ HPLC or GC-MS to identify side products (e.g., over-oxidation or dimerization) and adjust reaction time/temperature .

Basic: What are key considerations for handling and storing 2-Chloro-5-(trifluoromethoxy)benzaldehyde?

Answer:

- Air sensitivity : Store under inert gas (N₂/Ar) in amber glass vials to prevent aldehyde oxidation .

- Moisture control : Use molecular sieves (3Å) in storage containers to avoid hydrolysis of the trifluoromethoxy group .

- Temperature : Stable at -20°C for long-term storage; avoid repeated freeze-thaw cycles .

Advanced: How can computational methods predict regioselectivity in cross-coupling reactions?

Answer:

- DFT calculations : Optimize transition states using B3LYP/6-31G(d) to compare activation energies for ortho, meta, and para pathways .

- Frontier Molecular Orbital (FMO) analysis : Identify nucleophilic/electrophilic sites via HOMO-LUMO gaps (e.g., aldehyde LUMO at -1.8 eV facilitates attack) .

- Molecular docking : Simulate interactions with catalytic metal centers (e.g., Pd(0)) to predict preferred binding sites .

Basic: What are the primary applications in pharmaceutical research?

Answer:

- Enzyme inhibition : The aldehyde group acts as a warhead in covalent inhibitors (e.g., targeting serine hydrolases) .

- Prodrug synthesis : Serve as intermediates for antimalarial or antiviral agents (e.g., via reductive amination) .

Advanced: How to validate aldehyde reactivity under varying pH conditions?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.